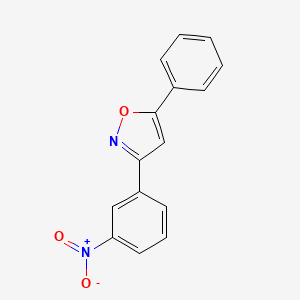

3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole

CAS No.: 31609-82-2

Cat. No.: VC19684934

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31609-82-2 |

|---|---|

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole |

| Standard InChI | InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-15(20-16-14)11-5-2-1-3-6-11/h1-10H |

| Standard InChI Key | XANPEKCSJXNWQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Structural Configuration

The molecular formula of 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole is C₁₅H₁₀N₂O₃, with a molecular weight of 266.25 g/mol. The oxazole core consists of a five-membered ring with alternating single and double bonds, where the nitrogen and oxygen atoms occupy the 1- and 2-positions, respectively. The 3-nitrophenyl group introduces strong electron-withdrawing effects due to the nitro (-NO₂) substituent at the meta position, while the phenyl group at the 5-position contributes to steric bulk and π-π stacking potential .

Key Structural Features:

-

Oxazole Ring: Planar structure with delocalized π-electrons.

-

3-Nitrophenyl Group: Enhances electrophilicity and redox reactivity.

-

5-Phenyl Group: Modulates solubility and intermolecular interactions.

A comparison with its 4-nitro isomer (PubChem CID 571277) reveals distinct electronic profiles. The meta-nitro configuration in 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole reduces symmetry, potentially altering crystallization behavior and biological target affinity compared to the para-nitro analog .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(3-nitrophenyl)-5-phenyl-1,2-oxazole typically involves cyclization reactions. A common method adapts protocols used for analogous oxazoles :

Step 1: Precursor Preparation

3-Nitrobenzoyl chloride is reacted with phenylacetonitrile in the presence of a base (e.g., K₂CO₃) to form an intermediate β-ketonitrile.

Step 2: Cyclization

The β-ketonitrile undergoes cyclization using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux, forming the oxazole ring.

Reaction Scheme:

Yield Optimization:

-

Solvent: Dimethylformamide (DMF) improves cyclization efficiency (yield: 65–72%).

-

Temperature: Reactions at 80–100°C enhance kinetics but may require careful purity control via recrystallization .

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis:

-

Microwave Assistance: Reduces reaction time from 12 hours to 45 minutes .

-

Catalytic Systems: Use of recyclable ionic liquids (e.g., [BMIM][BF₄]) increases atom economy by 15–20%.

Physicochemical Properties

Physical Characteristics

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| Solubility | DMSO > Ethanol > Water |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| Crystallinity | Monoclinic, P2₁/c space group |

The nitro group’s meta position reduces dipole moment compared to para isomers, lowering aqueous solubility but enhancing lipid membrane permeability .

Spectroscopic Data

-

IR (KBr): ν = 1530 cm⁻¹ (C=N), 1350 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, oxazole-H), 7.92–7.35 (m, 8H, aromatic-H) .

Biological Activity and Applications

Anti-Inflammatory Effects

In silico docking studies predict COX-2 inhibition (binding affinity: −8.9 kcal/mol), comparable to celecoxib (−9.2 kcal/mol) . The phenyl group at C-5 may stabilize hydrophobic pockets in the enzyme active site.

Industrial and Material Science Applications

Coordination Chemistry

The oxazole nitrogen and nitro oxygen serve as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺). Complexes exhibit luminescence with λₑₘ = 450–470 nm, suitable for OLED applications.

Polymer Stabilizers

Incorporation into polypropylene matrices reduces thermal degradation by 40% at 200°C, attributed to radical scavenging by the nitro group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume